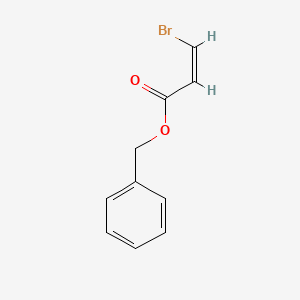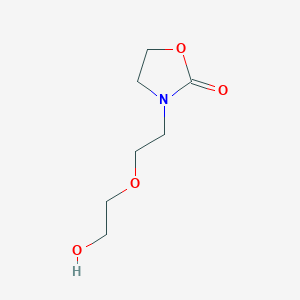![molecular formula C24H32F26N4O8S3 B12828864 Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate CAS No. 70248-52-1](/img/structure/B12828864.png)
Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate is a complex organic compound known for its surfactant properties. It is commonly used in industrial applications such as wetting agents, dispersants, and emulsifiers . This compound is also utilized in surface treatment processes for textiles, paper, and coatings .
Preparation Methods
The synthesis of Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate involves multiple steps. The primary synthetic route includes the reaction of tridecafluorohexyl sulphonyl chloride with trimethylamine, followed by the addition of propylamine. The final product is obtained by reacting the intermediate with sulphuric acid . Industrial production methods often involve similar steps but are optimized for large-scale manufacturing to ensure high yield and purity .
Chemical Reactions Analysis
Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulphone derivatives.
Reduction: Reduction reactions can convert the sulphonyl group to a sulphonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture studies to improve cell membrane permeability.
Mechanism of Action
The mechanism of action of Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, enhancing permeability and facilitating the transport of molecules across the membrane . The molecular pathways involved include interactions with lipid bilayers and proteins on the cell surface .
Comparison with Similar Compounds
Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate is unique due to its high fluorine content, which imparts exceptional hydrophobic and lipophobic properties. Similar compounds include:
Bis[trimethyl-3-[[(perfluorooctyl)sulphonyl]amino]propylammonium] sulphate: This compound has a longer perfluorinated chain, providing even greater hydrophobicity.
Bis[trimethyl-3-[[(perfluorobutyl)sulphonyl]amino]propylammonium] sulphate: This compound has a shorter perfluorinated chain, resulting in lower hydrophobicity but higher solubility in water.
The unique properties of this compound make it particularly suitable for applications requiring a balance between hydrophobicity and solubility .
Properties
CAS No. |
70248-52-1 |
|---|---|
Molecular Formula |
C24H32F26N4O8S3 |
Molecular Weight |
1094.7 g/mol |
IUPAC Name |
trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonylamino)propyl]azanium;sulfate |
InChI |
InChI=1S/2C12H16F13N2O2S.H2O4S/c2*1-27(2,3)6-4-5-26-30(28,29)12(24,25)10(19,20)8(15,16)7(13,14)9(17,18)11(21,22)23;1-5(2,3)4/h2*26H,4-6H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
YBMZDDVMZMNFRI-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N|A-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N|A-acetyl-L-lysine](/img/structure/B12828781.png)

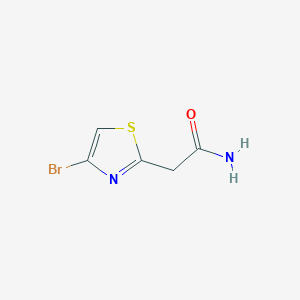
![7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12828789.png)
![N-Methoxy-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12828791.png)
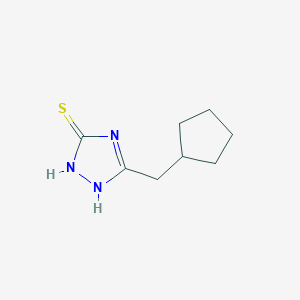

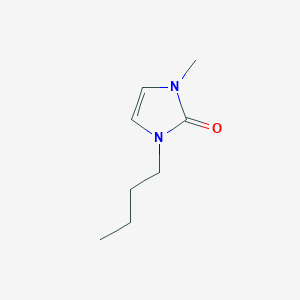
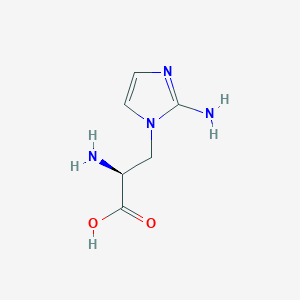
![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12828832.png)

